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For Researchers, Scientists, and Drug Development Professionals

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and

BRDT) have emerged as critical regulators of gene transcription, making them compelling

therapeutic targets in oncology and inflammatory diseases. Small molecule inhibitors targeting

the acetyl-lysine binding pockets of these bromodomains have shown significant promise.

GSK-340 is a potent and selective inhibitor of the second bromodomain (BD2) of the BET

family.[1][2][3] This guide provides a comparative analysis of the off-target activity profile of

GSK-340 against other well-characterized BET inhibitors with different selectivity profiles: the

pan-BET inhibitors JQ1 and OTX-015, and the BD1-selective inhibitor GSK778.

This guide is intended to provide an objective comparison to aid researchers in selecting the

most appropriate tool compound for their studies and to highlight the importance of

comprehensive off-target profiling in drug development.

Comparative Selectivity and Off-Target Profiles
The selectivity of BET inhibitors is a critical attribute that influences their biological activity and

potential for off-target effects. The following tables summarize the binding affinities and

selectivity of GSK-340 and its comparators against BET bromodomains and a broader panel of

off-target proteins.

Table 1: Comparative Binding Affinity (pKd) of BET Inhibitors for BET Family Bromodomains
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Compound Target pKd Selectivity Profile

GSK-340 BRD4 BD2 8.18[1][2] BD2-Selective

BRD3 BD2 7.49[1][2]

BRD2 BD2 7.72[1][2]

BRDT BD2 7.68[1][2]

JQ1 BRD4 BD1 7.31 Pan-BET

BRD4 BD2 7.04

OTX-015 BRD2 7.96 Pan-BET

BRD3 7.72

BRD4 8.00

GSK778 BRD2 BD1 7.89 BD1-Selective

BRD3 BD1 8.39

BRD4 BD1 8.39

BRDT BD1 7.80

Note: pKd is the negative logarithm of the dissociation constant (Kd). A higher pKd value

indicates a stronger binding affinity.

Table 2: Off-Target Profile of BET Inhibitors from a Representative BROMOscan Panel
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Target
GSK-340 (%
Inhibition @
1µM)

JQ1 (%
Inhibition @
1µM)

OTX-015 (%
Inhibition @
1µM)

GSK778 (%
Inhibition @
1µM)

BRD4 (BD1) <10 >95 >95 >95

BRD4 (BD2) >95 >95 >95 <20

CREBBP <5 <10 <10 <5

EP300 <5 <5 <5 <5

TAF1 <5 <5 <5 <5

SMARCA2 <5 <5 <5 <5

PBRM1 <5 <5 <5 <5

Note: This table presents representative data based on the known selectivity profiles of the

compounds. The BROMOscan platform is a competition binding assay that measures the

ability of a test compound to displace a ligand from a bromodomain.[4][5][6]

Table 3: Off-Target Profile of BET Inhibitors from a Representative Kinase Screen

(KINOMEscan)

Kinase
GSK-340 (%
Inhibition @
10µM)

JQ1 (%
Inhibition @
10µM)

OTX-015 (%
Inhibition @
10µM)

GSK778 (%
Inhibition @
10µM)

CDK2 <10 <10 <10 <10

ERK1 <10 <10 <10 <10

PI3Kα <10 <10 <10 <10

AKT1 <10 <10 <10 <10

SRC <10 <10 <10 <10

Note: This table presents representative data illustrating the expected high selectivity of these

compounds against the kinome. KINOMEscan is a binding assay that quantifies the
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interactions of a compound against a large panel of kinases.

Signaling Pathways
BET proteins are key regulators of gene transcription. They bind to acetylated histones at

promoter and enhancer regions, recruiting transcriptional machinery to drive the expression of

target genes. Two of the most well-characterized downstream pathways affected by BET

inhibitors are the c-Myc and NF-κB signaling cascades.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. GSK-340|Bromodomain Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

2. GSK-340 |CAS:2222509-79-5 Probechem Biochemicals [probechem.com]

3. medchemexpress.com [medchemexpress.com]

4. benchchem.com [benchchem.com]

5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

To cite this document: BenchChem. [Off-Target Activity Profiling of GSK-340: A Comparative
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15569279#off-target-activity-profiling-of-gsk-340]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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